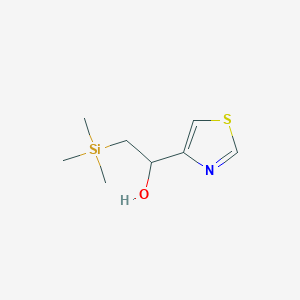
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is a chemical compound that has a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 80-82°C and a boiling point of 157-159°C. This compound is soluble in water, ethanol, and other organic solvents. It is a versatile compound that can be used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95% involves the reaction of thiazole with trimethylsilyl chloride followed by reduction with sodium borohydride.
Starting Materials
Thiazole, Trimethylsilyl chloride, Sodium borohydride, Ethanol
Reaction
Thiazole is reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to form 1-(Thiazol-4-yl)-2-(trimethylsilyl)ethene., The resulting product is then reduced with sodium borohydride in ethanol to form 1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol., The final product is purified by distillation or column chromatography to obtain 95% purity.
Mécanisme D'action
The mechanism of action of 1-(thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is not fully understood. It is believed that the compound acts as a catalyst in various chemical reactions, promoting the formation of new molecules. It is also believed to be involved in the binding of proteins and other molecules, which may be important for drug delivery and other biochemical processes.
Effets Biochimiques Et Physiologiques
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in carbohydrate metabolism, such as glycolytic enzymes. It has also been found to inhibit the activity of enzymes involved in lipid metabolism, such as fatty acid synthase. Additionally, it has been found to inhibit the activity of enzymes involved in DNA replication and repair, such as DNA polymerase.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, it is a very stable compound, which makes it ideal for long-term storage. It is also soluble in a variety of solvents, making it easy to use in different types of experiments. On the other hand, the compound is toxic and should be handled with care. Additionally, it is not very soluble in water, which limits its use in certain types of experiments.
Orientations Futures
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, has a wide range of potential applications and future directions. One of the most promising areas of research is in the field of drug delivery. The compound could be used to create targeted drug delivery systems that could be used to deliver drugs directly to specific cells or tissues. Additionally, the compound could be used in the development of new drugs and drug delivery systems. Additionally, the compound could be used in the development of new diagnostic and therapeutic tools, such as biosensors. Finally, the compound could be used in the development of new materials, such as polymers and nanomaterials.
Applications De Recherche Scientifique
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol, 95%, is widely used in scientific research. It can be used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in biochemical and physiological studies, such as enzyme kinetics, protein folding, and metabolic pathways. Additionally, it can be used in chromatography and spectroscopy experiments.
Propriétés
IUPAC Name |
1-(1,3-thiazol-4-yl)-2-trimethylsilylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOSSi/c1-12(2,3)5-8(10)7-4-11-6-9-7/h4,6,8,10H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFNSPJSTHCZEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(C1=CSC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiazol-4-yl)-2-(trimethylsilyl)ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







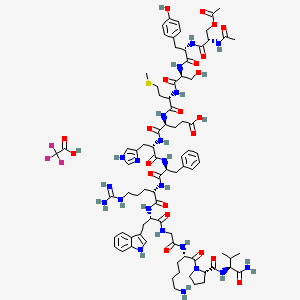


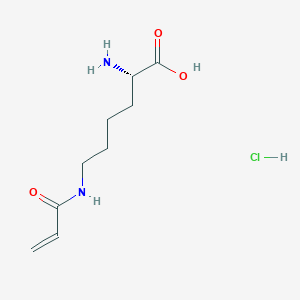
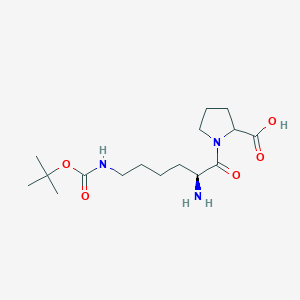
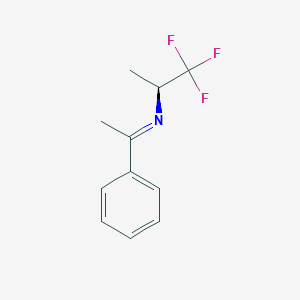
![Racemic-(2R,3aR,6aR)-t-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylater oxalate](/img/structure/B6295969.png)
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)